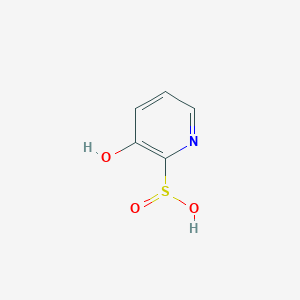
N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine is a synthetic organic compound characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a trimethylsilyl-ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, where a naphthalene derivative is coupled with a trimethylsilyl-ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding reduced naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.
Applications De Recherche Scientifique
N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline
- N,N-Dimethyltrimethylsilylamine
Uniqueness
N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine is unique due to the presence of both a naphthalene ring and a trimethylsilyl-ethynyl group, which confer distinct electronic and steric properties. This combination of features makes it a valuable compound for studying π-π interactions and hydrogen bonding in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C17H21NSi |
|---|---|
Poids moléculaire |
267.44 g/mol |
Nom IUPAC |
N,N-dimethyl-6-(2-trimethylsilylethynyl)naphthalen-2-amine |
InChI |
InChI=1S/C17H21NSi/c1-18(2)17-9-8-15-12-14(6-7-16(15)13-17)10-11-19(3,4)5/h6-9,12-13H,1-5H3 |
Clé InChI |
FYDBTAJHLJOXMT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)



![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)






![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
